molecular formula C9H9F3N2O2 B8242129 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyrimidine-5-carboxylic acid

2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyrimidine-5-carboxylic acid

Cat. No.: B8242129
M. Wt: 234.17 g/mol
InChI Key: FQXPQJNEROZQHP-UHFFFAOYSA-N
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Description

2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a trifluoromethyl-substituted branched alkyl group at the 2-position and a carboxylic acid moiety at the 5-position. The trifluoromethyl group enhances electron-withdrawing effects, increasing the acidity of the carboxylic acid and influencing reactivity in coupling or derivatization reactions . The branched alkyl group (1,1,1-trifluoro-2-methylpropan-2-yl) likely confers steric bulk and lipophilicity, distinguishing it from simpler analogs like 2-(trifluoromethyl)pyrimidine-5-carboxylic acid .

Properties

IUPAC Name

2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-8(2,9(10,11)12)7-13-3-5(4-14-7)6(15)16/h3-4H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXPQJNEROZQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(C=N1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyrimidine-5-carboxylic acid typically involves multiple steps. One common method starts with the reaction of 2-ethyl-4-methylpyrimidine with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of strong bases and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process includes the purification of the final product through crystallization or chromatography to achieve high purity levels required for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyrimidine-5-carboxylic acid is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Employed in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, thereby modulating their activity. This compound can inhibit certain enzymes by binding to their active sites, leading to altered biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional analogs of pyrimidine-5-carboxylic acid derivatives, emphasizing substituent effects, molecular properties, and synthetic pathways:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
2-(Trifluoromethyl)pyrimidine-5-carboxylic acid 2-CF₃, 5-COOH C₆H₃F₃N₂O₂ 192.1 High purity (≥97%); used as a precursor in amide coupling reactions.
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid 2-CF₃, 4-CH₃, 5-COOH C₇H₅F₃N₂O₂ 206.1 Methyl substitution enhances steric hindrance, potentially altering binding affinity.
2-(2-Fluorophenyl)pyrimidine-5-carboxylic acid 2-(2-FC₆H₄), 5-COOH C₁₁H₇FN₂O₂ 218.2 Fluorophenyl group increases aromatic π-stacking potential; used in medicinal chemistry scaffolds.
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid 2-CF₃, 4-(6-CF₃-C₅H₃N), 5-COOH C₁₂H₅F₆N₃O₂ 337.2 Dual trifluoromethyl groups enhance lipophilicity; LCMS m/z 338 [M+H]⁺.
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate 2-CF₃, 5-COOEt C₈H₅F₃N₂O₂ 220.1 Ethyl ester precursor for hydrolytic conversion to carboxylic acid derivatives.
7-(Propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid Pyrazolo[1,5-a]pyrimidine core, 2-CF₃, 7-iPr, 5-COOH C₁₁H₁₀F₃N₃O₂ 273.2 Heterocyclic expansion modifies solubility; CAS 1795426-66-2.

Key Observations :

Substituent Effects: Trifluoromethyl (CF₃): Enhances metabolic stability and electron-withdrawing effects, as seen in 2-(trifluoromethyl)pyrimidine-5-carboxylic acid (pKa ~2.5–3.0) . Aromatic Substituents: Fluorophenyl or pyridinyl groups (e.g., in ) improve π-π interactions in receptor binding but may reduce solubility.

Synthetic Pathways :

  • Ester Hydrolysis : Ethyl esters (e.g., ) are hydrolyzed to carboxylic acids using NaOH/HCl, yielding high-purity products (80–100%) .
  • Parallel Synthesis : highlights multi-step syntheses of pyrimidine carboxamides via parallel solution-phase approaches, applicable to the target compound’s derivatives.

Physicochemical Properties :

  • Lipophilicity : The branched alkyl group in the target compound likely increases logP compared to phenyl or pyridinyl analogs, favoring membrane permeability .
  • Acidity : The carboxylic acid moiety (pKa ~2–3) facilitates salt formation for improved bioavailability .

Analytical Data :

  • LCMS and HPLC data (e.g., m/z 338 [M+H]⁺ in ) confirm molecular identity and purity.

Biological Activity

2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which can significantly influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C8H10F3N3O2
  • Molecular Weight : 205.18 g/mol
  • CAS Number : 2167355-71-5

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrimidine ring and the introduction of the trifluoromethyl group. Recent advancements in synthetic methodologies have focused on environmentally friendly approaches, such as one-pot reactions that yield high purity and efficiency .

Anticancer Properties

Research indicates that compounds with similar structural characteristics exhibit significant anticancer activities. For instance, derivatives of pyrimidines have been reported to inhibit various cancer cell lines effectively. Studies have shown that certain pyrimidine analogs can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Table 1 summarizes the IC50 values for various cancer cell lines treated with pyrimidine derivatives:

Compound NameCell LineIC50 (µM)
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyrimidine analogMCF-75.85
4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidinA5493.0
Dual inhibitors (Thymidylate synthase & DHFR)HCT116<10

The biological mechanisms through which this compound exerts its effects are believed to involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for nucleotide synthesis in rapidly dividing cells .
  • Signal Transduction Pathways : The compound may also interfere with signaling pathways involved in cell growth and survival, such as those mediated by receptor tyrosine kinases.

Antimicrobial Activity

Some studies have suggested that pyrimidine derivatives possess antimicrobial properties. They may act against various bacterial strains by disrupting cellular processes or inhibiting essential enzymes.

Case Studies

A notable case study involved the evaluation of a related pyrimidine compound in a preclinical model for breast cancer. The study demonstrated a marked reduction in tumor size following treatment with the compound over a specified duration. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis within the tumor microenvironment .

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